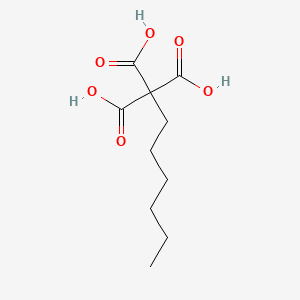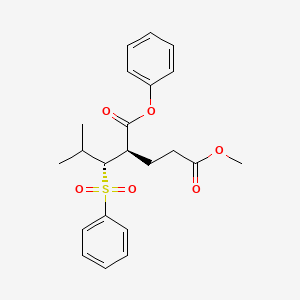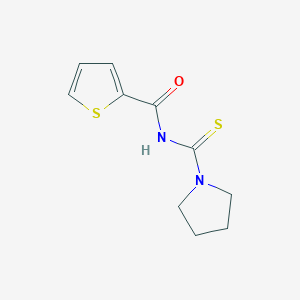![molecular formula C18H18N12O2S B14308980 N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine) CAS No. 114155-23-6](/img/structure/B14308980.png)
N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~2’~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine) is a complex organic compound that belongs to the class of 1,3,5-triazines. This compound is characterized by its unique structure, which includes a sulfonyldi(4,1-phenylene) group linked to two 1,3,5-triazine-2,4,6-triamine moieties. The compound has significant applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2’~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine) typically involves the sequential nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. The process begins with the reaction of cyanuric chloride with sulfonyldi(4,1-phenylene)amine under controlled conditions to form the intermediate product. This intermediate is then further reacted with additional nucleophiles to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N~2~,N~2’~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine) undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in its chemical structure and properties.
Condensation Reactions: The compound can participate in condensation reactions, forming larger molecules through the elimination of small molecules like water.
Common Reagents and Conditions
Common reagents used in these reactions include cyanuric chloride, sulfonyldi(4,1-phenylene)amine, and various nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted triazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N2,N~2’~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine) involves its interaction with specific molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,3,5-triazine derivatives, such as:
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat certain cancers.
Hydroxymethylpentamethylmelamine: An active metabolite with significant biological activity.
Uniqueness
N~2~,N~2’~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its sulfonyldi(4,1-phenylene) group and triazine moieties provide a versatile platform for various chemical modifications and applications .
Properties
CAS No. |
114155-23-6 |
|---|---|
Molecular Formula |
C18H18N12O2S |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
2-N-[4-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]sulfonylphenyl]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C18H18N12O2S/c19-13-25-14(20)28-17(27-13)23-9-1-5-11(6-2-9)33(31,32)12-7-3-10(4-8-12)24-18-29-15(21)26-16(22)30-18/h1-8H,(H5,19,20,23,25,27,28)(H5,21,22,24,26,29,30) |
InChI Key |
YMCONURVFWBOOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)S(=O)(=O)C3=CC=C(C=C3)NC4=NC(=NC(=N4)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(1,3-Dioxolan-2-yl)-2-phenyl-6H-1,3-thiazin-4-yl]methanol](/img/structure/B14308897.png)
![Cyclopentanol, 1-[2-(phenylthio)ethyl]-](/img/structure/B14308908.png)
![1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B14308910.png)


![N,N-Dimethyl-N'-[(4-methylphenyl)carbamothioyl]methanimidamide](/img/structure/B14308923.png)
![5-[(2,5-dimethylphenyl)methyl]-1H-imidazole](/img/structure/B14308938.png)
![4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one](/img/structure/B14308941.png)
![Propanamide, 3,3'-[(phenylmethyl)imino]bis-](/img/structure/B14308956.png)

![[(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14308972.png)


![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)
